4-[(1E,3E)-5-[(4Z)-5-Oxo-3-phenyl-1,2-oxazol-4-ylidene]penta-1,3-dien-1-YL]-3-phenyl-2H-1,2-oxazol-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxonol V involves the reaction of 3-phenyl-4-isoxazolone with 1,5-pentadien-3-one under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of oxonol V follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Oxonol V primarily undergoes substitution reactions due to the presence of reactive sites on its molecular structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives of oxonol V, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Oxonol V is extensively used in scientific research due to its unique properties as a fluorescent membrane potential indicator. Some of its key applications include:
Mechanism of Action
Oxonol V exerts its effects by partitioning between the aqueous phase and the lipid membrane in response to changes in membrane potential. The dye accumulates in the cytoplasm of depolarized cells, leading to a change in its fluorescence properties. This change in fluorescence can be quantitatively measured to monitor membrane potential changes .
Molecular Targets and Pathways: The primary molecular target of oxonol V is the cell membrane. The dye interacts with the lipid bilayer, and its distribution is influenced by the transmembrane potential. This interaction allows for the detection of changes in membrane potential, which are crucial for various cellular processes .
Comparison with Similar Compounds
Oxonol VI: Similar to oxonol V but with different spectral properties and sensitivity to membrane potential changes.
Bis(1,3-dibutylbarbituric acid)trimethine oxonol: A potent activator of large-conductance calcium-activated potassium channels, with applications in studying ion channel activity.
Uniqueness of Oxonol V: Oxonol V is unique due to its specific fluorescence properties and its ability to monitor inside-positive transmembrane potentials. This makes it particularly useful for studying electrochemical gradients and membrane potential changes in various biological and chemical systems .
Properties
IUPAC Name |
4-[5-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-phenyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c26-22-18(20(24-28-22)16-10-4-1-5-11-16)14-8-3-9-15-19-21(25-29-23(19)27)17-12-6-2-7-13-17/h1-15,24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUINQLKLKSFJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C=CC=CC=C3C(=NOC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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